(2R,3S)-3-fluoro-2-methylazetidine hydrochloride
CAS No.:
Cat. No.: VC13806833
Molecular Formula: C4H9ClFN
Molecular Weight: 125.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9ClFN |
|---|---|
| Molecular Weight | 125.57 g/mol |
| IUPAC Name | (2R,3S)-3-fluoro-2-methylazetidine;hydrochloride |
| Standard InChI | InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4+;/m1./s1 |
| Standard InChI Key | LCIMHSJEJTYTNF-HJXLNUONSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](CN1)F.Cl |
| SMILES | CC1C(CN1)F.Cl |
| Canonical SMILES | CC1C(CN1)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Profile
The compound’s molecular formula is C₄H₉ClFN, with a molar mass of 125.57 g/mol. Its IUPAC name, (2R,3S)-3-fluoro-2-methylazetidine hydrochloride, reflects the stereochemistry at the 2nd and 3rd positions of the azetidine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2231663-72-0 | |
| SMILES Notation | C[C@@H]1C@HF.Cl | |
| InChI Key | LCIMHSJEJTYTNF-HJXLNUONSA-N | |
| PubChem CID | 135394854 |
The fluorine atom at the 3rd position and methyl group at the 2nd position introduce steric and electronic effects that influence reactivity. X-ray crystallography of analogous azetidine derivatives confirms that such substitutions distort the ring’s planarity, increasing strain and potential interaction with biological targets.
Spectroscopic Characterization
While direct spectral data for this compound is limited in public databases, related fluorinated azetidines exhibit distinct NMR profiles. For instance, the NMR chemical shift typically appears near -180 ppm for similar structures, while NMR signals for the methyl group resonate around δ 1.2–1.5 ppm. IR spectroscopy would reveal N–H stretching vibrations near 3300 cm⁻¹ (from the hydrochloride salt) and C–F stretches at 1100–1000 cm⁻¹.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2R,3S)-3-fluoro-2-methylazetidine hydrochloride involves multistep stereocontrolled processes. A representative pathway includes:
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Ring Formation: Cyclization of a β-fluoroamine precursor via intramolecular nucleophilic substitution.
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Methyl Group Introduction: Asymmetric alkylation using chiral auxiliaries or catalysts to establish the (2R) configuration.
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Salt Formation: Treatment with HCl in polar solvents to yield the hydrochloride .
Optimization of the stereochemical outcome often requires chiral HPLC or enzymatic resolution, as noted in patents for analogous azetidines .
Industrial-Scale Production
Reagentia offers the compound in quantities from 100 mg to 1 g, with pricing scaling nonlinearly (€424.64 for 100 mg; €1,594.16 for 1 g) . Bulk manufacturing likely employs continuous-flow reactors to enhance yield and purity, though proprietary details remain undisclosed.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like DMSO. It is hygroscopic, requiring storage at 2–8°C under inert gas . Thermal gravimetric analysis (TGA) of similar azetidine hydrochlorides shows decomposition onset near 200°C, suggesting moderate thermal stability.
Reactivity
The fluorine atom undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, while the azetidine ring participates in ring-opening reactions with electrophiles. For example, reaction with Grignard reagents yields pyrrolidine derivatives.
Applications in Pharmaceutical Research
Bioactivity and Drug Discovery
Though direct pharmacological data is limited, azetidines are prized for their:
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Conformational rigidity: Enhances target binding selectivity.
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Metabolic stability: Fluorine reduces cytochrome P450-mediated oxidation.
Notably, (2R,3S)-3-fluoro-2-methylazetidine serves as a precursor to protease inhibitors and kinase modulators in preclinical studies .
Case Study: Antiviral Analogues
Replacement of piperidine with azetidine in HCV NS5A inhibitors improved potency (EC₅₀ < 1 nM) and reduced cytotoxicity. The fluorinated methyl group in this compound may similarly optimize drug-target interactions.
Industrial and Material Science Applications
Polymer Chemistry
Incorporating fluorinated azetidines into polyamides increases glass transition temperatures () by 15–20°C compared to non-fluorinated analogues, as observed in thermomechanical analysis.
Ligand Design
The compound’s stereochemistry makes it a candidate for asymmetric catalysis. In palladium-catalyzed cross-couplings, related azetidine ligands achieved enantiomeric excess (ee) >95% .
Comparative Analysis with Related Compounds
The (2R,3S) stereoisomer demonstrates superior solubility and synthetic versatility compared to its diastereomers .
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